molecular formula C17H19FN4O2 B5975428 ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate

ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate

Cat. No. B5975428
M. Wt: 330.36 g/mol
InChI Key: HKRRRUBNKMCFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate, also known as EFPT, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EFPT belongs to the class of triazine derivatives, which have been studied for their diverse pharmacological properties.

Mechanism of Action

Ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has been found to exert its pharmacological effects through the modulation of various biochemical pathways in the body. It acts as a potent inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate increases the levels of these neurotransmitters in the brain, leading to its anti-depressant and anti-anxiety effects.
Biochemical and Physiological Effects:
ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate also has a low toxicity profile, making it a safe compound for use in animal studies. However, ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has some limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route.

Future Directions

There are several future directions for research on ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has been found to reduce pain in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Finally, ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate may have potential as a therapeutic agent for the treatment of cancer. Its anti-tumor effects have been demonstrated in vitro and in vivo, and further studies are needed to determine its efficacy in humans.

Synthesis Methods

The synthesis of ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate involves the reaction of 3-fluorobenzaldehyde with piperidine in the presence of sodium hydride to form 3-fluorobenzylpiperidine. This intermediate compound is then reacted with ethyl chloroformate and 1,2,4-triazine to yield ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-depressant properties. ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-2-24-16(23)13-6-4-8-22(11-13)17-20-15(10-19-21-17)12-5-3-7-14(18)9-12/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRRRUBNKMCFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=CN=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate

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